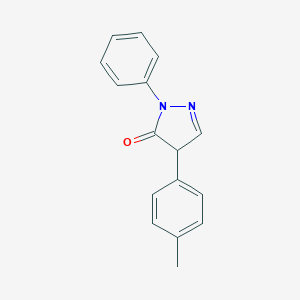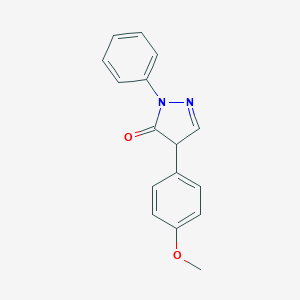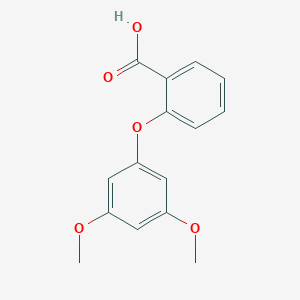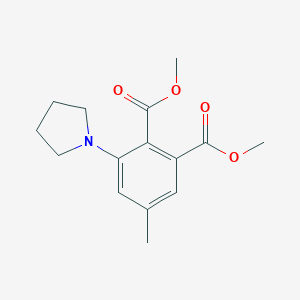
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione, also known as MPTCD, is a chemical compound that has been of great interest to the scientific community due to its unique properties. This compound is a cyclic enone that has a sulfur atom attached to a phenyl group. MPTCD has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has been found to interact with proteins involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, leading to its antioxidant effects.
実験室実験の利点と制限
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It has also been found to have low toxicity and is well-tolerated by cells and animals. However, one limitation of 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione. One area of interest is its potential use in the treatment of various diseases, including cancer and inflammation. Further studies are needed to determine the optimal dosage and administration of 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione for these applications. Another area of interest is the development of new synthesis methods for 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione that can improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione and its effects on various signaling pathways.
合成法
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione can be synthesized through a multi-step process involving the reaction of 3-methylcyclobutene-1,2-dione with phenylthiol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
科学的研究の応用
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has been extensively studied for its potential use in medicinal chemistry. It has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has also been shown to inhibit the activity of certain enzymes that are involved in the progression of various diseases.
特性
製品名 |
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione |
|---|---|
分子式 |
C11H8O2S |
分子量 |
204.25 g/mol |
IUPAC名 |
3-methyl-4-phenylsulfanylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H8O2S/c1-7-9(12)10(13)11(7)14-8-5-3-2-4-6-8/h2-6H,1H3 |
InChIキー |
MNIHZTQZMBQNQR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C1=O)SC2=CC=CC=C2 |
正規SMILES |
CC1=C(C(=O)C1=O)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)


![2-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]nicotinic acid](/img/structure/B303278.png)
![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)
![[(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B303281.png)

![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)